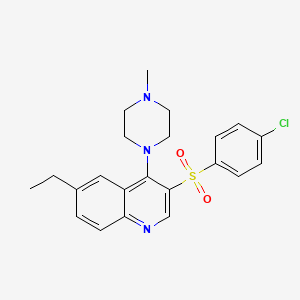

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN3O2S/c1-3-16-4-9-20-19(14-16)22(26-12-10-25(2)11-13-26)21(15-24-20)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLCASDAAIPRSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the 4-Chlorophenylsulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-chlorophenylsulfonyl group.

Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

Addition of the 4-Methylpiperazin-1-yl Group: Finally, the compound is reacted with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural Analog: 3-((3,4-Dimethylphenyl)sulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline

- Key Differences: Sulfonyl Group: The phenyl ring substituent differs (3,4-dimethylphenyl vs. 4-chlorophenyl), which may alter electronic effects and steric bulk.

- Molecular Weight : 437.6 g/mol (vs. target compound’s estimated ~440–450 g/mol).

- Implications : The dimethylphenyl group could enhance hydrophobic interactions in binding pockets, while the ethylpiperazine might prolong half-life due to reduced polarity .

Simplified Analog: 3-(4-Chlorophenyl)quinoline

- Key Differences :

- Lacks sulfonyl and piperazine groups, reducing molecular complexity.

- Properties :

- Molecular Weight: 239.7 g/mol.

- logP: 4.56 (indicating high lipophilicity).

- Implications : The absence of polar groups likely results in poorer aqueous solubility, limiting bioavailability compared to the target compound .

Substituted Quinoline: 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

- Key Differences: Substituents: Methoxy groups at positions 3,4 on the phenyl ring and position 6 on quinoline. Synthesis: Prepared via a one-pot three-component strategy, contrasting with the target compound’s likely Pd-catalyzed cross-coupling (as inferred from ).

- Implications : Methoxy groups may improve solubility but reduce metabolic stability due to susceptibility to demethylation .

Piperidine/Pyrrolidine Derivative: 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline

- Key Differences :

- Heterocycles : Piperidine (saturated) and pyrrolidine (5-membered) replace the methylpiperazine.

- Chlorine Position : Chlorine at position 6 instead of ethyl.

- Implications : Piperidine’s lower basicity compared to piperazine may reduce cationic interactions with targets. The pyrrolidine’s smaller ring size could restrict conformational flexibility .

Trifluoromethyl-Containing Analog: Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate

- Key Differences :

- Functional Groups : Trifluoromethyl (electron-withdrawing) and ester moieties.

- Piperazine Substitution : 4-Chlorophenylpiperazine vs. 4-methylpiperazine.

- Implications : The trifluoromethyl group enhances metabolic stability and electronegativity, while the ester may act as a prodrug moiety, unlike the stable sulfonyl group in the target compound .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|

| Target Compound | ~440–450 (estimated) | ~3.5* | Sulfonyl, ethyl, methylpiperazine |

| 3-((3,4-Dimethylphenyl)sulfonyl)-... | 437.6 | ~4.0* | Dimethylphenyl, ethylpiperazine |

| 3-(4-Chlorophenyl)quinoline | 239.7 | 4.56 | Chlorophenyl |

| Ethyl 4-[4-(4-chlorophenyl)pipera... | 468.9 | ~3.8* | Trifluoromethyl, ester, chlorophenyl |

*Estimated based on structural analogs.

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is a compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Quinoline Core : The quinoline structure is typically synthesized via the Skraup synthesis, which includes the condensation of aniline with glycerol and sulfuric acid, using an oxidizing agent like nitrobenzene.

- Introduction of the 4-Chlorophenylsulfonyl Group : This is achieved by reacting the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

- Ethylation : Ethyl groups are introduced through alkylation reactions utilizing ethyl iodide and a strong base.

- Addition of the 4-Methylpiperazin-1-yl Group : The final step involves coupling with 4-methylpiperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Biological Activity

The biological activity of this compound has been investigated across various domains:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for some derivatives .

Anticancer Potential

This compound has been studied for its potential anticancer effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, showing IC50 values as low as 0.01 µM against certain cell lines . The mechanism appears to involve inhibition of specific kinases and interference with cellular processes such as DNA replication .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Strong inhibitory activities were noted, suggesting potential applications in treating conditions like Alzheimer's disease and certain infections .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The compound inhibits enzymes critical to disease progression.

- Receptor Interaction : It modulates the activity of cell surface receptors, influencing various signaling pathways.

- Cellular Disruption : The compound disrupts essential cellular processes, including protein synthesis and cellular metabolism .

Comparative Analysis

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Chlorophenylsulfonyl-quinoline | Lacks ethyl and piperazine groups | Limited activity |

| 6-Ethyl-quinoline | Lacks chlorophenylsulfonyl and piperazine groups | Moderate activity |

| 4-Methylpiperazin-1-yl-quinoline | Lacks chlorophenylsulfonyl and ethyl groups | Low activity |

The unique combination of substituents in this compound enhances its biological properties compared to similar compounds .

Case Studies

A study conducted on a series of derivatives based on this compound revealed promising results in terms of both antimicrobial and anticancer activities. For instance, derivatives displayed significant cytotoxicity against various cancer cell lines, indicating that modifications to the structure can lead to enhanced biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.